molecular formula C7H5Cl2NO2 B13833129 (3,4-dichlorophenyl)carbamic Acid

(3,4-dichlorophenyl)carbamic Acid

Cat. No.: B13833129
M. Wt: 206.02 g/mol
InChI Key: VTAQLGRULYHNQX-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)carbamic acid is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by a 3,4-dichlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dichlorophenyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloroaniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:

3,4-Dichloroaniline+Phosgene(3,4-Dichlorophenyl)carbamic acid\text{3,4-Dichloroaniline} + \text{Phosgene} \rightarrow \text{this compound} 3,4-Dichloroaniline+Phosgene→(3,4-Dichlorophenyl)carbamic acid

Another method involves the use of isocyanates. For instance, 3,4-dichlorophenyl isocyanate can react with water to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)carbamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dichlorophenyl)carbamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-dichlorophenyl)carbamic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable complexes with them. The pathways involved in its action include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Carbamic Acid: The parent compound of (3,4-dichlorophenyl)carbamic acid.

    Methyl N-(3,4-dichlorophenyl)carbamate: A similar compound with a methyl group instead of a hydrogen atom.

    Ethyl N-(3,4-dichlorophenyl)carbamate: Another similar compound with an ethyl group.

Uniqueness

This compound is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other carbamic acid derivatives and useful in various specialized applications.

Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

(3,4-dichlorophenyl)carbamic acid

InChI

InChI=1S/C7H5Cl2NO2/c8-5-2-1-4(3-6(5)9)10-7(11)12/h1-3,10H,(H,11,12)

InChI Key

VTAQLGRULYHNQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)O)Cl)Cl

Origin of Product

United States

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